5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-8(2)10-5-7(3-4-9)6-11-8/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLUXIUZRCNNHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)CCBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30243281 | |
| Record name | 1,3-Dioxane, 5-(2-bromoethyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30243281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97845-58-4 | |
| Record name | 1,3-Dioxane, 5-(2-bromoethyl)-2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097845584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioxane, 5-(2-bromoethyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30243281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 97845-58-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Contextualization Within 1,3 Dioxane Derivatives Research
The study of 1,3-dioxane (B1201747) derivatives is a dynamic area of research in organic chemistry. These six-membered heterocyclic compounds are not only prevalent in numerous natural products but are also integral to the synthesis of a wide array of biologically active molecules. nih.govbeilstein-journals.org Researchers have extensively explored the synthesis and reactivity of 1,3-dioxanes, recognizing their utility as protecting groups for 1,3-diols and as chiral auxiliaries in asymmetric synthesis. The rigid, chair-like conformation of the 1,3-dioxane ring provides a predictable stereochemical environment, which is highly advantageous in the construction of specific stereoisomers.
The research into 1,3-dioxane derivatives has led to the development of novel synthetic methodologies and the discovery of compounds with diverse biological activities, including antiviral and anticancer properties. nih.govnih.gov For instance, certain 1,3-dioxane derivatives have been investigated as potential agents against various viruses. nih.govnih.gov It is within this broader context of creating medicinally relevant scaffolds that 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane finds its significance. The presence of both a stable protecting group (the 2,2-dimethyl-1,3-dioxane (B13969650) moiety) and a reactive functional handle (the bromoethyl side chain) positions it as a key player in the strategic assembly of complex target molecules.
Significance As a Synthetic Intermediate and Building Block
Established Synthetic Routes to 1,3-Dioxanes
The 1,3-dioxane (B1201747) framework is a key structural feature, typically serving as a protecting group for 1,3-diols or as a building block in more complex syntheses. Its formation is a well-documented process in organic chemistry.
Acetalization is the cornerstone reaction for the synthesis of 1,3-dioxanes. This process involves the reaction of a carbonyl compound with a diol, leading to the formation of a cyclic acetal.
The most direct and widely used method for preparing 1,3-dioxanes is the condensation of a 1,3-diol with an aldehyde or a ketone. researchgate.net In the specific case of 2,2-dimethyl-1,3-dioxane derivatives, acetone is the ketone of choice. The reaction involves the combination of a substituted 1,3-propanediol with acetone to form the corresponding six-membered heterocyclic ring.
The condensation reaction to form 1,3-dioxanes is almost invariably catalyzed by an acid. The catalyst facilitates the protonation of the carbonyl oxygen, increasing its electrophilicity and promoting the nucleophilic attack by the diol's hydroxyl groups. A variety of acid catalysts can be employed, with the choice often depending on the specific substrates and desired reaction conditions.
Commonly used catalysts include strong mineral acids like sulfuric acid and hydrochloric acid, as well as other acidic reagents. prepchem.comchemicalbook.comchemicalbook.com The reaction conditions can be optimized by adjusting the catalyst, temperature, and reaction time to achieve high yields. researchgate.net
Table 1: Acid Catalysts in the Synthesis of 2,2-Dimethyl-1,3-dioxane Derivatives
| Catalyst | Substrates | Product Example | Reference |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Malonic Acid, Acetone | 2,2-Dimethyl-1,3-dioxane-4,6-dione | chemicalbook.comchemicalbook.com |
| Iodine (I₂) | Malonic Acid, Acetone | 2,2-Dimethyl-1,3-dioxane-4,6-dione | researchgate.net |
Introducing a halogen, such as bromine, into a dioxane-containing molecule can be achieved by either starting with a halogenated precursor before ring formation or by halogenating the pre-formed dioxane derivative. The latter approach requires reagents and conditions that selectively halogenate the desired position without affecting the acetal group.
Various brominating agents are available in organic synthesis. For a molecule like this compound, the bromine is on a saturated alkyl chain, suggesting the most plausible synthetic route involves the bromination of a precursor alcohol, such as 5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxane. This transformation of a primary alcohol to a primary alkyl bromide is a standard procedure.
While specific bromination of this exact substrate is not detailed in the provided literature, general brominating agents are known. For example, dioxane dibromide has been used as a solid brominating agent for the regioselective bromination of other heterocyclic systems like coumarins, where it adds across a double bond. nih.govbeilstein-journals.org Another reagent, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), is also a versatile bromine source used for the bromination of alkenes and electron-rich aromatic compounds. organic-chemistry.org The dioxane ring itself is generally stable to many brominating conditions that target other functional groups.
N-Bromosuccinimide (NBS) is a highly versatile and convenient reagent for bromination reactions in organic chemistry. wikipedia.orgmasterorganicchemistry.com It serves as a source of bromine radicals (Br•) or as an electrophilic bromine source, depending on the reaction conditions. wikipedia.orgmissouri.edu
The primary applications of NBS include:
Allylic and Benzylic Bromination: In what is known as the Wohl-Ziegler reaction, NBS is used to brominate the position adjacent to a double bond or an aromatic ring, typically in the presence of a radical initiator. masterorganicchemistry.commissouri.edu
Bromination of Carbonyl Derivatives: NBS can be used to brominate the α-position of carbonyl compounds through either a radical or acid-catalyzed pathway. wikipedia.orgmissouri.edu
Electrophilic Addition to Alkenes: In the presence of water or other nucleophiles, NBS reacts with alkenes to form bromohydrins. masterorganicchemistry.com
Bromination of Aromatic Compounds: Electron-rich aromatic and heterocyclic systems can be effectively brominated using NBS. wikipedia.orgmissouri.edu For instance, NBS has been employed in the regioselective bromination of coumarins. nih.gov
While NBS is a powerful tool for these specific transformations, it is not the typical reagent of choice for converting a saturated primary alcohol into an alkyl bromide, which is the most probable final step in synthesizing this compound from its corresponding alcohol precursor.
Halogenation Approaches within Dioxane Systems
Specific Synthesis of this compound and Related Compounds
While specific literature detailing a singular, optimized synthesis of this compound is not extensively documented, its synthesis can be inferred from established methods for creating similar 1,3-dioxane structures. The general approach involves the acetalization of a diol with a ketone or aldehyde, in this case, the reaction of a suitably substituted propane-1,3-diol with acetone in the presence of an acid catalyst.
For instance, the synthesis of a related compound, 2,2-dimethyl-5,5-bis(bromomethyl)-1,3-dioxane, is achieved by reacting 2,2-bis(bromomethyl)-1,3-propanediol with an excess of acetone and a catalytic amount of hydrochloric acid. prepchem.com Water formed during the reaction is removed using anhydrous calcium chloride to drive the equilibrium towards the product. prepchem.com A similar principle would apply to the target molecule.
Another related synthesis is that of 5-bromo-2,2-dimethyl-5-nitro-1,3-dioxane, which is prepared from 2-bromo-2-nitropropane-1,3-diol and acetone. prepchem.com These examples highlight a common strategy for forming the 2,2-dimethyl-1,3-dioxane core.
Precursor Compounds and Reactant Selection
The primary precursor for the synthesis of this compound is 3-(2-bromoethyl)propane-1,3-diol. This diol contains the necessary carbon skeleton and the bromoethyl functional group. The other key reactant is acetone, which provides the gem-dimethyl group at the 2-position of the dioxane ring. Alternatively, 2,2-dimethoxypropane can be used as a source of the acetonide group.
The selection of an appropriate acid catalyst is crucial for the acetalization reaction. Common catalysts include mineral acids like hydrochloric acid or sulfuric acid, as well as Lewis acids. The choice of catalyst can influence reaction rates and yields.
Table 1: Key Reactants and Precursors
| Compound Name | Role in Synthesis |
| 3-(2-Bromoethyl)propane-1,3-diol | Primary precursor (diol) |
| Acetone | Reactant (ketone source) |
| 2,2-Dimethoxypropane | Alternative reactant for acetonide formation |
| Hydrochloric Acid / Sulfuric Acid | Acid catalyst |
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is essential for maximizing the yield and purity of the final product. Key parameters to consider include temperature, reaction time, solvent, and the method of water removal.
The choice of solvent can significantly impact the reaction. While ethereal solvents like diethyl ether or 1,4-dioxane are sometimes used, their effectiveness can vary. researchgate.net In some syntheses of related compounds, acetonitrile has been found to provide a good balance between conversion and selectivity and is considered a "greener" alternative to solvents like dichloromethane and benzene. scielo.brchemrxiv.org
The reaction temperature and duration are also critical. For instance, in the synthesis of dihydrobenzofuran neolignans, optimizing the reaction time from 20 hours to 4 hours was achieved without a significant loss in conversion or selectivity. scielo.brchemrxiv.org Continuous removal of water, often through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent, is vital to shift the reaction equilibrium towards the formation of the dioxane product.
Table 2: Optimization Parameters
| Parameter | Considerations |
| Solvent | Ethereal solvents (diethyl ether, 1,4-dioxane), acetonitrile. Acetonitrile may offer "greener" advantages. researchgate.netscielo.brchemrxiv.org |
| Catalyst | Mineral acids (HCl, H₂SO₄), Lewis acids. The amount should be catalytic to avoid side reactions. |
| Temperature | Varies depending on reactants and solvent. Reflux conditions are often employed. scielo.br |
| Reaction Time | Needs to be optimized to ensure complete reaction without product degradation. Can range from hours to a full day. scielo.br |
| Water Removal | Azeotropic distillation (Dean-Stark), use of dehydrating agents (e.g., anhydrous CaCl₂, Na₂SO₄). |
Multi-Step Synthesis Pathways
The synthesis of the required precursor, 3-(2-bromoethyl)propane-1,3-diol, would likely involve a multi-step pathway. A plausible retrosynthetic analysis would start from a commercially available starting material and introduce the necessary functional groups in a stepwise manner. libretexts.org
One potential pathway could begin with a Michael addition of a suitable nucleophile to an α,β-unsaturated ester, followed by reduction of the ester and subsequent functional group manipulations to introduce the hydroxyl and bromoethyl groups. The design of such a multi-step synthesis requires careful consideration of protecting groups and the sequence of reactions to ensure the desired regiochemistry and stereochemistry. libretexts.org
Emerging and Green Chemistry Approaches for Dioxane Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of dioxane derivatives to minimize environmental impact. sigmaaldrich.com This involves the use of more environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.
One approach is the use of bio-based solvents. For example, 1,3-dioxolane compounds derived from lactic acid and formaldehyde have been proposed as green reaction media. rsc.org Solvents like 2-methyltetrahydrofuran (2-MeTHF), derived from renewable resources, and cyclopentyl methyl ether (CPME) are also considered greener alternatives to traditional ether solvents like THF and 1,4-dioxane. sigmaaldrich.com
Catalysis is another area where green chemistry is making an impact. The use of solid acid catalysts, such as zeolites or sulfated zirconia, can offer advantages over homogeneous acid catalysts, including easier separation from the reaction mixture and the potential for recycling. mdpi.com Microwave-assisted synthesis is another green technique that can lead to shorter reaction times, higher yields, and reduced solvent usage. mdpi.com The rapid and uniform heating provided by microwaves can significantly accelerate the rate of acetalization reactions. mdpi.com
Solvent-free synthesis methods are also being explored to reduce waste and environmental impact. mdpi.com These approaches, often involving mechanochemical grinding or neat reaction conditions, can lead to highly efficient and environmentally friendly synthetic processes. mdpi.com
Table 3: Green Chemistry Approaches in Dioxane Synthesis
| Approach | Description | Potential Benefits |
| Green Solvents | Use of bio-based or less hazardous solvents like 2-MeTHF, CPME, or 1,3-dioxolane derivatives. sigmaaldrich.comrsc.org | Reduced environmental impact, improved safety profile. sigmaaldrich.com |
| Heterogeneous Catalysis | Employment of solid acid catalysts (e.g., zeolites, sulfated zirconia). mdpi.com | Ease of catalyst separation and recycling, reduced waste. mdpi.com |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. mdpi.com | Shorter reaction times, higher yields, reduced energy consumption. mdpi.com |
| Solvent-Free Conditions | Performing the reaction without a solvent, often using mechanochemistry. mdpi.com | Minimized waste, simplified workup procedures. mdpi.com |
Reactivity and Reaction Mechanisms of 5 2 Bromoethyl 2,2 Dimethyl 1,3 Dioxane
General Reactivity of Alkyl Halides within Dioxane Systems
The presence of a bromine atom on the ethyl side chain of 5-(2-bromoethyl)-2,2-dimethyl-1,3-dioxane makes this carbon atom electrophilic and a target for nucleophiles. As a primary alkyl halide, it can undergo both nucleophilic substitution and elimination reactions, with the specific pathway being highly dependent on the reaction conditions.
Nucleophilic Substitution Reactions (SN1, SN2)
Nucleophilic substitution reactions involve the replacement of the bromide leaving group by a nucleophile. The two principal mechanisms for this transformation are the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) pathways.
The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs. This backside attack leads to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. For this compound, being a primary alkyl halide, the SN2 pathway is generally favored, especially with strong, unhindered nucleophiles in polar aprotic solvents.
The SN1 mechanism , in contrast, is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. In the second step, the nucleophile attacks the planar carbocation. This can occur from either face, leading to a racemic or nearly racemic mixture of products if the starting material were chiral at the reaction center. SN1 reactions are favored for tertiary alkyl halides due to the stability of the resulting carbocation and are promoted by polar protic solvents and weak nucleophiles. For a primary alkyl halide like this compound, the formation of a primary carbocation is highly unfavorable, making the SN1 mechanism unlikely under most conditions.
| Feature | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Rate Law | Rate = k[Alkyl Halide] (Unimolecular) | Rate = k[Alkyl Halide][Nucleophile] (Bimolecular) |
| Number of Steps | Two steps (Carbocation intermediate) | One step (Concerted) |
| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH) | Favored by strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻) |
| Solvent | Favored by polar protic solvents (e.g., ethanol, water) | Favored by polar aprotic solvents (e.g., acetone, DMSO) |
| Stereochemistry | Racemization | Inversion of configuration |
| Likelihood for this Compound | Very Unlikely (Primary carbocation is unstable) | Likely, especially with strong nucleophiles |
The 2,2-dimethyl-1,3-dioxane (B13969650) ring can influence the reactivity of the bromoethyl side chain through steric and electronic effects.
Steric Hindrance : The dioxane ring is a bulky substituent. Although the bromine is on the ethyl side chain, the dioxane ring can sterically hinder the backside attack of the nucleophile required for an SN2 reaction. This effect is likely to be more pronounced with larger nucleophiles.
Elimination Reactions (E1, E2)
Elimination reactions compete with nucleophilic substitution and result in the formation of an alkene through the removal of the hydrogen and bromine atoms from adjacent carbons.
The E2 mechanism (elimination bimolecular) is a concerted, one-step process where a strong base removes a proton from the carbon adjacent to the one bearing the leaving group, simultaneously forming a double bond and expelling the bromide ion. The rate of an E2 reaction depends on the concentration of both the alkyl halide and the base. This pathway is favored by strong, sterically hindered bases.
The E1 mechanism (elimination unimolecular) is a two-step process that begins with the same rate-determining step as the SN1 reaction: the formation of a carbocation. In the second step, a weak base removes a proton from an adjacent carbon to form a double bond. E1 reactions are favored by conditions that also favor SN1 reactions, namely polar protic solvents and weak bases, and are more common for tertiary alkyl halides. For this compound, the E1 pathway is unlikely due to the instability of the primary carbocation.
| Feature | E1 Mechanism | E2 Mechanism |
|---|---|---|
| Rate Law | Rate = k[Alkyl Halide] (Unimolecular) | Rate = k[Alkyl Halide][Base] (Bimolecular) |
| Number of Steps | Two steps (Carbocation intermediate) | One step (Concerted) |
| Base | Favored by weak bases (e.g., H₂O, ROH) | Favored by strong, bulky bases (e.g., t-BuOK) |
| Solvent | Favored by polar protic solvents | Less solvent dependent, but polar aprotic can be used |
| Regioselectivity | Zaitsev's Rule (more substituted alkene) | Can be Zaitsev or Hofmann (less substituted alkene) depending on base sterics |
| Likelihood for this Compound | Very Unlikely | Likely, especially with strong, sterically hindered bases |
Reactions Involving the 1,3-Dioxane (B1201747) Ring System
The 1,3-dioxane ring is an acetal (B89532), which is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions.
Ring Opening Reactions
The 1,3-dioxane ring in this compound can be opened through acid-catalyzed hydrolysis. This reaction involves the protonation of one of the oxygen atoms, followed by nucleophilic attack of water or another nucleophile, leading to the cleavage of a carbon-oxygen bond. The presence of the bromoethyl substituent is unlikely to significantly alter the fundamental mechanism of this acid-catalyzed ring opening. Lewis acids can also promote the ring opening of 1,3-dioxanes.
Isomerization and Rearrangement Processes
Isomerization in this compound can involve conformational changes or, under more forcing conditions, structural rearrangements.
The principles of thermodynamic versus kinetic control can be relevant in reactions involving the this compound, particularly in elimination reactions of the bromoethyl side chain. Treatment with a base can induce an E2 elimination to form an alkene. The choice of base and reaction temperature can influence the product distribution.
Kinetic Product: A bulky, sterically hindered base (e.g., potassium tert-butoxide) at low temperatures would favor the abstraction of the most accessible proton, leading to the Hofmann elimination product (the less substituted alkene). This pathway has a lower activation energy and proceeds faster.
Thermodynamic Product: A smaller, less hindered base (e.g., sodium ethoxide) at higher temperatures would allow for equilibrium to be established, favoring the formation of the more stable, more substituted Zaitsev elimination product. This product is lower in energy but has a higher activation barrier for its formation.
| Condition | Favored Product | Description |
| Low Temperature, Bulky Base | Kinetic Product (Hofmann) | The reaction is irreversible and the product that forms fastest predominates. |
| High Temperature, Small Base | Thermodynamic Product (Zaitsev) | The reaction is reversible, allowing equilibrium to favor the most stable product. |
Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional and steric strain. thieme-connect.de For this compound, the bromoethyl group will occupy an equatorial position to minimize 1,3-diaxial interactions. This conformational preference has significant implications for the molecule's reactivity, especially in stereospecific reactions like E2 eliminations.
Specific Reaction Pathways of this compound
Derivatization Strategies
The presence of the primary alkyl bromide makes this compound a versatile substrate for a variety of derivatization reactions, primarily through nucleophilic substitution. The dioxane ring remains inert under the typically basic or neutral conditions used for these transformations.
Nucleophilic Substitution (Sₙ2) Reactions: The primary carbon bearing the bromine atom is an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles. This allows for the introduction of diverse functional groups.
| Nucleophile | Reagent Example | Product Functional Group |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |
| Azide | Sodium Azide (NaN₃) | Azide (-N₃) |
| Amine | Ammonia (NH₃), RNH₂ | Amine (-NH₂, -NHR) |
| Thiolate | Sodium Thiolate (NaSR) | Thioether (-SR) |
| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) |
| Carboxylate | Sodium Acetate (CH₃COONa) | Ester (-OOCR) |
Organometallic Reagent Formation: The compound can be converted into a Grignard reagent by reacting it with magnesium metal. The resulting organometallic compound is a potent nucleophile that can react with various electrophiles (e.g., aldehydes, ketones, CO₂) to form new carbon-carbon bonds. The 1,3-dioxane ring is stable to the conditions of Grignard reagent formation and subsequent reactions, unlike unprotected carbonyl groups. orgsyn.org
Deprotection and Further Functionalization: A key derivatization strategy involves the acid-catalyzed removal of the dioxane protecting group, as described in section 3.2.1.1. This unmasks the 1,3-diol functionality, which can then undergo further reactions such as:
Oxidation: Selective oxidation of the primary and secondary hydroxyl groups.
Esterification or Etherification: Reaction with acyl chlorides or alkyl halides to form esters or ethers.
Cyclization: Intramolecular reactions involving the diol and the side-chain functionality.
These pathways highlight the utility of this compound as a building block in multistep organic synthesis.
Role in Cyclization Reactions and Heterocycle Formation
No specific studies detailing the use of this compound in intramolecular or intermolecular cyclization reactions to form heterocyclic structures were identified. While alkyl halides are common precursors in heterocycle synthesis, the specific application of this dioxane derivative has not been reported.
Cross-Coupling Reactions and Mechanistic Studies
Cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve an organic halide, an organometallic reagent, and a metal catalyst.
Mechanistic Investigations through Spectroscopic and Computational Methods
Due to the absence of published reactions involving this specific compound, there are consequently no mechanistic investigations using spectroscopic or computational techniques.
Transition State Analysis
The reactivity of this compound is largely dictated by the nature of the transition states involved in its potential reaction pathways. The presence of a primary bromoalkane substituent and ether-like oxygen atoms within the dioxane ring allows for several competing reaction mechanisms, each with a unique transition state structure and energy profile. Computational chemistry provides valuable insights into these transient structures, which are fleeting and cannot be observed directly. mdpi.comsciforum.net This section will analyze the transition states of the most probable reactions: bimolecular nucleophilic substitution (S(_N)2), bimolecular elimination (E2), and neighboring group participation (NGP).
The analysis of transition states is crucial for understanding reaction kinetics, as the activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. researchgate.net Furthermore, the geometry of the transition state can explain the stereochemical outcome of a reaction. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction, locating the transition state, and characterizing its properties. mdpi.comsciforum.net
S(_N)2 Transition State
In a typical S(_N)2 reaction, a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group in a concerted mechanism. mdpi.comsciforum.net For this compound, this involves the backside attack of a nucleophile on the carbon atom bonded to the bromine.
The transition state of an S(_N)2 reaction is characterized by a trigonal bipyramidal geometry around the central carbon atom. In this high-energy state, the nucleophile and the leaving group (bromide) are partially bonded to the carbon, positioned 180° from each other. The three other substituents on the carbon lie in a plane perpendicular to the axis of the incoming nucleophile and the departing leaving group. mdpi.comsciforum.net
Key Features of the S(_N)2 Transition State:
Pentacoordinate Carbon: The central carbon atom is transiently bonded to five other atoms.
Linear Arrangement: The nucleophile, the central carbon, and the leaving group are collinear.
Partial Bonds: The bond to the incoming nucleophile is partially formed, and the bond to the leaving group is partially broken.
Computational studies on similar primary bromoalkanes provide representative data for the geometric parameters of the S(_N)2 transition state.
| Parameter | Value |
|---|---|
| C-Br bond length (Å) | ~2.2 - 2.5 |
| C-Nucleophile bond length (Å) | ~2.0 - 2.3 |
| Nucleophile-C-Br bond angle (°) | ~180 |
The activation energy for an S(_N)2 reaction is influenced by steric hindrance around the reaction center. In the case of this compound, the primary nature of the electrophilic carbon suggests that the S(_N)2 pathway is sterically accessible.
E2 Transition State
Bimolecular elimination (E2) reactions are also concerted, involving the removal of a proton by a base from a carbon atom adjacent (β-position) to the carbon bearing the leaving group, the formation of a double bond, and the departure of the leaving group. iitk.ac.in
The transition state of an E2 reaction has a more complex geometry than that of an S(_N)2 reaction. It requires a specific alignment of the atoms involved, typically an anti-periplanar arrangement of the proton being abstracted and the leaving group. This alignment allows for the smooth overlap of orbitals to form the new π-bond. saskoer.ca
Key Features of the E2 Transition State:
Partial Bond Breaking and Forming: The C-H and C-Br bonds are partially broken, while the base-H and C=C π-bonds are partially formed.
Alkene Character: The geometry at the two central carbon atoms begins to flatten from tetrahedral towards trigonal planar, reflecting the developing double bond. iitk.ac.in
Anti-periplanar Geometry: The dihedral angle between the abstracted proton and the leaving group is approximately 180°. saskoer.ca
The stability of the forming alkene influences the activation energy of the E2 reaction. iitk.ac.in For this compound, elimination would lead to the formation of 5-ethenyl-2,2-dimethyl-1,3-dioxane.
| Parameter | Value |
|---|---|
| C-H bond length (Å) | ~1.2 - 1.5 |
| C-Br bond length (Å) | ~2.1 - 2.4 |
| C=C bond length (Å) | ~1.35 - 1.45 |
| Activation Energy (kcal/mol) | ~20 - 30 |
Transition State in Neighboring Group Participation
The presence of the oxygen atoms in the 1,3-dioxane ring introduces the possibility of neighboring group participation (NGP), also known as anchimeric assistance. In this mechanism, one of the dioxane oxygen atoms can act as an internal nucleophile, attacking the carbon bearing the bromine atom in an intramolecular S(_N)2 reaction. This leads to the formation of a cyclic oxonium ion intermediate.
The transition state for the formation of this cyclic intermediate resembles an intramolecular S(_N)2 transition state. The participating oxygen atom approaches the electrophilic carbon from the backside relative to the bromine atom.
Key Features of the NGP Transition State:
Ring Strain: The formation of a new ring in the transition state can introduce ring strain, which will affect the activation energy.
Charge Development: There is a buildup of positive charge on the participating oxygen atom.
Geometric Constraints: The geometry of the 1,3-dioxane ring and the ethyl side chain will influence the feasibility of the oxygen atom achieving the necessary trajectory for backside attack.
Computational studies on similar systems have shown that anchimeric assistance can significantly lower the activation energy compared to an intermolecular S(_N)2 reaction. researchgate.net The subsequent ring-opening of the oxonium ion intermediate by an external nucleophile proceeds through its own transition state.
| Parameter | Value |
|---|---|
| C-O (participating) bond length (Å) | ~1.8 - 2.2 |
| C-Br bond length (Å) | ~2.2 - 2.6 |
| Activation Energy (kcal/mol) | Potentially lower than intermolecular S(_N)2 |
Disclaimer: The data presented in the tables are representative values for the respective reaction types and are intended to be illustrative. They are based on computational studies of similar, but not identical, molecular systems. The actual values for this compound would require specific theoretical calculations.
Advanced Applications in Organic Synthesis and Materials Science
Use as Protecting Groups for Carbonyl Compounds and 1,3-Diols
The 1,3-dioxane (B1201747) moiety of 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane serves as a robust protecting group for both carbonyl compounds and 1,3-diols. Cyclic acetals, such as 1,3-dioxanes, are readily formed from the reaction of a carbonyl compound (an aldehyde or ketone) with a 1,3-diol, or vice versa, typically in the presence of an acid catalyst. This protection strategy is fundamental in multi-step synthesis where a specific functional group needs to be masked to prevent it from reacting under certain conditions.
1,3-Dioxanes are notably more stable than their acyclic counterparts and are generally resistant to nucleophiles and basic conditions. The stability of the dioxane ring allows chemists to perform reactions on other parts of the molecule, such as the bromoethyl group, without affecting the protected carbonyl or diol. For instance, the Grignard reagent can be formed from the bromoethyl group while the dioxane ring remains intact. Deprotection, or removal of the dioxane group to regenerate the original carbonyl or diol, is typically achieved through acid-catalyzed hydrolysis.
The table below summarizes the conditions for the protection and deprotection of functional groups using the 1,3-dioxane strategy.
| Process | Functional Group | Reagents | Conditions |
| Protection | Carbonyl (Aldehyde/Ketone) | 1,3-Propanediol derivative | Acid catalyst (e.g., p-TsOH), Toluene, Dean-Stark trap |
| Protection | 1,3-Diol | Ketone/Aldehyde (e.g., Acetone) | Acid catalyst (e.g., HCl, p-TsOH) |
| Deprotection | 1,3-Dioxane | Water | Aqueous acid (e.g., aq. HCl, aq. Acetic Acid) |
Chiral Auxiliary and Asymmetric Synthesis Applications
In the field of stereochemistry, a chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. While this compound is not itself a chiral molecule, its structural analogues and derivatives play a role in asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral product.
The bromoethyl group can be converted into a Grignard reagent. The reaction of this organometallic intermediate with chiral electrophiles, such as N-tert-butanesulfinyl aldimines, has been studied with the related compound 2-(2-bromoethyl)-1,3-dioxane. nih.gov Such reactions are crucial for the diastereoselective formation of new stereocenters, which is a cornerstone of asymmetric synthesis. chemsynthesis.comchemmethod.com After the desired stereoselective transformation, the auxiliary portion of the molecule can be cleaved, yielding an enantiomerically enriched product.
Enantioselective transformations are chemical reactions that preferentially produce one enantiomer over the other. The use of building blocks like this compound can be envisioned in strategies to achieve such outcomes. For example, the dioxane-containing fragment could be attached to a chiral molecule, and the bromoethyl handle could then be used in subsequent, diastereoselective reactions.
A key application involves the synthesis of chiral amines, which are prevalent in many pharmaceuticals. The addition of a Grignard reagent derived from a bromoethyl-dioxane compound to a chiral sulfinylimine is a well-established method for producing chiral amines with high diastereoselectivity. The general scheme for such a reaction is presented below.
| Reactant 1 | Reactant 2 | Key Transformation | Product Type |
| Grignard reagent of a bromoethyl-dioxane | Chiral N-tert-butanesulfinyl aldimine | Diastereoselective nucleophilic addition | Enantiomerically enriched sulfinamide |
| Dioxane-protected chiral building block | Various reagents | Stereoselective bond formation | Intermediate for complex chiral molecules |
Precursor in Total Synthesis of Complex Molecules
The total synthesis of complex natural products often requires synthons that contain masked functional groups. The 2-(2-bromoethyl)-1,3-dioxane structure provides a "masked β-formylethyl group," which is a three-carbon chain that can be revealed as a reactive aldehyde after deprotection. fishersci.ca This functionality is valuable for constructing larger carbon skeletons through reactions like aldol additions or Wittig reactions.
The thermal stability of the Grignard reagent derived from 2-(2-bromoethyl)-1,3-dioxane, compared to its 1,3-dioxolane analogue, makes it particularly useful. fishersci.ca It can react cleanly with electrophiles like acid chlorides to form ketones without over-addition to form tertiary alcohols. fishersci.ca Subsequent hydrolysis of the dioxane reveals a γ-ketoaldehyde, a highly useful bifunctional intermediate for further elaborations in a synthetic sequence. A related compound, 2-(2-bromoethyl)-1,3-dioxolane, has been used as a starting reagent in the asymmetric total synthesis of the marine mollusk metabolite pulo'upone.
The synthesis of natural product analogues is critical for developing new therapeutic agents and for studying structure-activity relationships (SAR). Building blocks like this compound are instrumental in this area. They allow for the systematic modification of a natural product's structure. For example, the bromoethyl side chain can be used to introduce different substituents or to link the dioxane-containing fragment to other molecular scaffolds. This modular approach facilitates the creation of a library of analogues for biological screening. An example of this strategy is the synthesis of various carbohydrate analogues of the antimitotic natural product eleutherobin to probe the relationship between its structure and anticancer activity.
A bioactive scaffold is a core molecular structure that can be derivatized to create a range of biologically active compounds. The design of novel scaffolds is a key strategy in drug discovery. The bifunctional nature of this compound—a protected aldehyde and a reactive alkyl bromide—makes it an excellent candidate for constructing such scaffolds.
The bromoethyl group can undergo nucleophilic substitution reactions to attach the molecule to a larger framework, while the protected aldehyde can be unmasked at a later stage for further functionalization. This allows for the divergent synthesis of a variety of complex molecules from a common intermediate. Notably, the related compound 2-(2-Bromoethyl)-1,3-dioxane has been investigated for its ability to inhibit the growth of tumor cell lines, suggesting that the dioxane-ethyl moiety itself can be a component of a pharmacophore. biosynth.com
Role in Polymer Chemistry and Material Development
The unique structure of this compound also lends itself to applications in polymer chemistry and materials science. The presence of the bromoethyl group provides a reactive site that can be used for initiating polymerization or for grafting the molecule onto existing polymer chains.
A significant application lies in the synthesis of functional polymers containing pendant aldehyde groups. Aldehyde-functionalized polymers are of great interest for creating advanced materials, such as dynamic hydrogels for tissue engineering, self-healing materials, and surfaces for bioconjugation. nih.gov Direct polymerization of aldehyde-containing monomers can be challenging due to the high reactivity of the aldehyde group. A common strategy is to use a monomer where the aldehyde is protected, such as with a dioxane group.
In this approach, a polymerizable group could be introduced to this compound (for example, by converting the bromide to an acrylate or styrenic derivative). This monomer can then be polymerized. Following polymerization, the dioxane protecting groups along the polymer backbone can be hydrolyzed to yield a well-defined polymer with pendant aldehyde functionalities. This "protect-polymerize-deprotect" strategy is summarized below.
| Step | Process | Description | Resulting Material |
| 1 | Monomer Synthesis | Modification of the bromoethyl group to introduce a polymerizable unit (e.g., vinyl, acrylate). | Dioxane-protected functional monomer. |
| 2 | Polymerization | Radical, cationic, or other polymerization method to form a polymer backbone. | Polymer with protected aldehyde side chains. |
| 3 | Deprotection | Acidic hydrolysis of the dioxane groups along the polymer chain. | Functional polymer with reactive pendant aldehyde groups. |
The resulting aldehyde-functionalized polymers can be cross-linked through dynamic covalent chemistries, such as imine formation, to create responsive and adaptable materials. nih.gov The related compound 2-(2-bromoethyl)-1,3-dioxolane is noted for its use as a building block in the polymer industry.
Synthesis of Advanced Materials with Specific Properties
Information not available.
Medicinal Chemistry and Biological Activity Excluding Dosage/administration
A Foundational Scaffold in Drug Discovery
The 1,3-dioxane (B1201747) ring system is a recognized "privileged scaffold" in medicinal chemistry. This is due to its ability to present substituents in a well-defined three-dimensional orientation, which is crucial for effective interaction with biological targets such as enzymes and receptors. The 2,2-dimethyl substitution on the dioxane ring enhances the metabolic stability of the molecule by preventing enzymatic oxidation at that position. The bromoethyl side chain provides a reactive handle for chemists to introduce a wide variety of other functional groups and build more complex molecules.
While specific therapeutic agents directly derived from 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane are not extensively documented in publicly available literature, its structural motifs are found in various biologically active compounds. The bromoethyl group can be readily displaced by nucleophiles, allowing for the attachment of different pharmacophores. This chemical tractability enables the exploration of vast chemical space in the quest for new drugs. For instance, the dioxane moiety can serve as a bioisosteric replacement for other cyclic structures, potentially improving the pharmacokinetic properties of a drug candidate.
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. The defined stereochemistry of the 1,3-dioxane ring is particularly advantageous in SAR studies. By systematically modifying the substituents on the dioxane ring and the side chain originating from the bromoethyl group, medicinal chemists can probe the specific interactions between a molecule and its biological target. This iterative process of synthesis and biological testing allows for the optimization of a lead compound to enhance its potency and selectivity while minimizing off-target effects. For dioxane-containing compounds, SAR studies have revealed that the orientation of substituents on the ring can significantly impact receptor binding and biological response.
| Feature | Implication for SAR |
| Rigid Dioxane Ring | Provides a fixed orientation for substituents, allowing for precise probing of binding pockets. |
| 2,2-Dimethyl Group | Increases metabolic stability and provides a consistent structural baseline for comparing derivatives. |
| Bromoethyl Side Chain | Allows for systematic variation of functional groups to explore their impact on biological activity. |
Tailoring Biological Activity Through Functional Group Modifications
The biological activity of derivatives of this compound can be finely tuned through strategic modifications of its functional groups. The introduction of specific chemical moieties can dramatically alter a compound's pharmacological properties.
Derivatization of the bromoethyl side chain is a key strategy for enhancing the bioactivity of compounds derived from this scaffold. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This allows for the introduction of various functional groups, each capable of imparting different biological activities. For example, the introduction of basic amine functionalities can lead to compounds with potential activity in the central nervous system, while the addition of aromatic or heterocyclic rings can introduce new binding interactions with protein targets.
| Derivatization Reaction | Potential Functional Group Introduced | Potential Impact on Bioactivity |
| Reaction with Amines | Primary, secondary, or tertiary amines | Introduction of basic centers, potential for CNS activity, altered solubility. |
| Reaction with Thiols | Thioethers | Increased lipophilicity, potential for new binding interactions. |
| Reaction with Alcohols | Ethers | Altered polarity and hydrogen bonding capacity. |
| Carbon-Carbon Bond Formation | Alkyl or aryl extensions | Modification of molecular shape and size to fit target binding sites. |
Mechanistic Basis of Action for Bioactive Dioxane Derivatives
Enzyme Inhibition Studies
There is currently no available data from in vitro or in silico studies that has evaluated the inhibitory activity of this compound against any specific enzymes.
Interactions with Biological Systems
No research has been published that describes the interactions of this compound with biological systems, including cellular or in vivo models.
Future Directions and Research Perspectives
Development of Novel Synthetic Methodologies
The synthesis of 1,3-dioxanes is a well-established field, typically involving the acid-catalyzed reaction of a 1,3-diol with an aldehyde or ketone. thieme-connect.de However, future research concerning 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane could focus on developing more efficient, sustainable, and scalable synthetic routes.
| Aspect | Current Methods | Potential Future Methodologies |
| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄, HCl), p-Toluenesulfonic acid (PTSA). | Heterogeneous solid acids, enzyme-based catalysts, biodegradable acids (e.g., gluconic acid). clockss.org |
| Solvents | Aprotic organic solvents (e.g., Toluene, Acetone), often requiring water removal. ijapbc.com | Green solvents (e.g., water, glycerol), ionic liquids, or solvent-free conditions. |
| Energy Input | Conventional heating. | Microwave irradiation, ultrasonication. |
| Process | Step-wise synthesis and purification. | One-pot reactions, continuous flow processes. |
The development of stereoselective synthesis methods to control the configuration at the C5 position of the dioxane ring also presents a valuable research avenue, particularly for applications in chiral synthesis.
Exploration of New Reactivity Patterns
The chemical character of this compound is defined by its two primary functional groups: the bromoethyl side chain and the 1,3-dioxane (B1201747) ring. While the reactivity of alkyl bromides is well-documented, future research can uncover novel transformations and reaction sequences.
The carbon-bromine bond is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups (e.g., azides, cyanides, amines, thiols). Beyond these standard reactions, exploring its participation in modern synthetic reactions is a key future direction. This includes organometallic cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings) where the C-Br bond can be used to form new carbon-carbon or carbon-heteroatom bonds. The potential for radical-mediated reactions, initiated photochemically or with radical initiators, could also lead to new synthetic pathways.
The 1,3-dioxane ring is generally stable under neutral and basic conditions, making it an excellent protecting group for 1,3-diols. wikipedia.org Future research could investigate selective ring-opening reactions under specific Lewis or Brønsted acid conditions to yield functionalized mono-protected diols, adding to the synthetic utility of the molecule.
| Reactive Site | Known Reactions | Potential New Reactivity Patterns |
| C-Br Bond | Nucleophilic substitution (Sₙ2). | Palladium-catalyzed cross-coupling reactions, nickel-catalyzed reactions, radical cyclizations, atom transfer radical polymerization (ATRP). |
| 1,3-Dioxane Ring | Acid-catalyzed hydrolysis (deprotection). | Selective Lewis acid-mediated ring-opening, reductive cleavage to form ether-alcohols. |
| Whole Molecule | Bifunctional reactions (e.g., substitution followed by deprotection). | Intramolecular cyclization reactions to form spirocyclic or fused-ring systems. |
Advanced Computational Modeling for Prediction of Properties and Reactivity
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can provide deep insights into its structural, electronic, and reactive properties.
Methods like Density Functional Theory (DFT) can be employed to perform detailed conformational analysis. Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation, and computational studies can determine the energetic preference for the 5-(2-bromoethyl) group to be in an axial or equatorial position. thieme-connect.de Such studies can also model the influence of different solvents on this conformational equilibrium.
Furthermore, computational models can predict the reactivity of the molecule. For instance, calculating the lowest unoccupied molecular orbital (LUMO) can identify the most electrophilic sites, confirming the susceptibility of the carbon atom attached to the bromine to nucleophilic attack. Modeling reaction pathways, including transition states and intermediates, can help in understanding reaction mechanisms and predicting the feasibility of novel reactions. A particularly modern area of research is the study of halogen bonding, a noncovalent interaction where the bromine atom can act as an electrophilic region (a "sigma-hole"). nih.govrsc.org Computational modeling can predict the strength and directionality of potential halogen bonds, which is crucial for designing its application in crystal engineering and supramolecular chemistry.
| Property/Process to Model | Computational Method | Predicted Outcome/Insight |
| Conformational Analysis | Density Functional Theory (DFT), Ab initio methods. | Most stable chair conformation, energy barriers between conformers, influence of solvent. |
| Electronic Properties | DFT, Molecular Orbital (MO) theory. | Electron density distribution, LUMO/HOMO energies, electrostatic potential maps, sigma-hole potential on bromine. rsc.org |
| Reaction Mechanisms | Transition State Theory, Intrinsic Reaction Coordinate (IRC) calculations. | Activation energies, reaction pathways for substitution or elimination, prediction of reaction outcomes. |
| Spectroscopic Properties | Time-Dependent DFT (TD-DFT). | Prediction of NMR chemical shifts, IR vibrational frequencies to aid in characterization. |
Expanding Applications in Targeted Synthesis and Drug Design
The structure of this compound makes it a highly valuable building block for the targeted synthesis of more complex molecules, including those with potential pharmacological activity. The bromoethyl group serves as a reactive handle for chain extension or cyclization, while the dioxane moiety acts as a masked 1,3-diol.
In targeted synthesis, this compound can be used as a precursor to a variety of structures. For example, reaction with primary amines could lead to precursors for N-substituted morpholines or other complex heterocycles after deprotection and subsequent cyclization. Its use in the synthesis of spirocyclic compounds, where the dioxane ring forms one part of the spiro-center, is another promising application. researchgate.net
In drug design, the 1,3-dioxane scaffold is found in various biologically active molecules. mdpi.comresearchgate.net This building block could be used to synthesize analogs of existing drugs to explore structure-activity relationships (SAR). The bromoethyl group allows for its covalent attachment to other pharmacophores to create hybrid molecules or to link it to carrier molecules for targeted delivery. The ability to introduce a diol functionality at a later synthetic stage provides strategic advantages in the assembly of complex natural products and pharmaceuticals.
| Application Area | Synthetic Strategy | Potential Target Molecules/Classes |
| Heterocyclic Chemistry | Nucleophilic substitution followed by intramolecular cyclization. | Substituted piperidines, morpholines, oxazepanes. |
| Natural Product Synthesis | Use as a chiral or achiral building block to install a protected 1,3-diol fragment. | Polyketides, macrocycles, complex alcohols. |
| Medicinal Chemistry | Linker for creating hybrid drugs; scaffold for new pharmacophores. | Ligands for σ-receptors or NMDA receptors, enzyme inhibitors, novel antibiotics. mdpi.com |
| Materials Science | Precursor for monomers in polymerization reactions. | Functionalized polymers, specialty materials. |
Q & A
Q. Basic Analytical Approach
- 1H/13C NMR : Assign peaks using coupling constants (e.g., J = 6–8 Hz for axial-equatorial protons in the dioxane ring) and compare with computed spectra (HF/6-31G**) .
- X-ray Crystallography : Refine structures using SHELXL to resolve ambiguities in dihedral angles (e.g., C-Br bond orientation). SHELX programs are robust for small-molecule refinement .
Advanced Data Reconciliation
For discrepancies (e.g., unexpected Z/E isomer ratios), employ dynamic NMR experiments or variable-temperature crystallography to probe conformational flexibility. Cross-validate with mass spectrometry (HRMS) to confirm molecular weights (223.11 g/mol for C8H15BrO2) .
What are the mechanistic implications of the bromoethyl group in nucleophilic substitution reactions?
Basic Reactivity Profile
The bromoethyl moiety acts as an electrophilic center, facilitating SN2 reactions with amines, thiols, or carboxylates. For example:
- Pharmaceutical Applications : Used in synthesizing Penciclovir via substitution with guanine derivatives .
- Kinetics : Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing transition states .
Advanced Mechanistic Studies
Isotope labeling (e.g., deuterated analogs) and computational trajectory analysis (via Gaussian) reveal steric hindrance from the 2,2-dimethyl groups, which slows backside attack. Hammett plots correlate substituent effects on activation energy .
How does the 1,3-dioxane ring influence the compound’s stability under acidic or basic conditions?
Q. Basic Stability Assessment
- Acidic Conditions : The dioxane ring undergoes hydrolysis to form diols (e.g., 3-bromo-1-propanol) via protonation of oxygen atoms.
- Basic Conditions : Base-induced elimination (e.g., dehydrohalogenation) competes with substitution, forming ethylene derivatives .
Advanced Degradation Pathways
Monitor degradation products via LC-MS/MS and kinetic studies (Arrhenius plots). The 2,2-dimethyl groups confer rigidity, reducing ring-opening rates compared to unsubstituted dioxanes .
What computational strategies are effective for predicting the compound’s physicochemical properties?
Q. Basic Property Prediction
- LogP : Use Molinspiration or ACD/Labs software (experimental logP ≈ 2.1).
- Solubility : COSMO-RS simulations in water (solubility < 1 mg/mL) align with its liquid state and hydrophobic groups .
Advanced Molecular Modeling
MD simulations (AMBER force field) predict membrane permeability for drug delivery studies. QSAR models link the bromoethyl group’s van der Waals volume to bioactivity .
How can enantiomeric purity be ensured during synthesis, and what chiral analytical methods are recommended?
Q. Basic Chiral Resolution
- Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-metal complexes).
- Analysis : Chiral HPLC (Chiralpak AD-H column) or polarimetry (specific rotation: ~+15° to +20°) .
Advanced Stereochemical Control
X-ray anomalous scattering (SHELXC/D/E) resolves absolute configurations. Vibrational circular dichroism (VCD) confirms enantiomeric excess (>98%) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
